Bis(2,4,5-trimethylphenyl)methane

Description

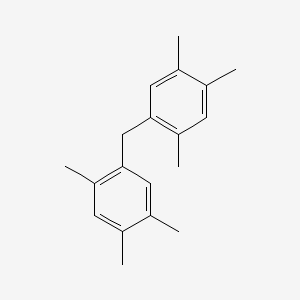

Bis(2,4,5-trimethylphenyl)methane is a hydrocarbon compound featuring a central methane group bridged between two 2,4,5-trimethylphenyl aromatic rings. Its molecular structure is characterized by sterically bulky substituents, which influence its photophysical and chemical properties. Notably, this compound has been studied for its unexpected visible-light emission despite lacking traditional conjugated systems, a phenomenon attributed to through-space conjugation and aggregation-induced emission (AIE) effects .

Properties

CAS No. |

4957-16-8 |

|---|---|

Molecular Formula |

C19H24 |

Molecular Weight |

252.4 g/mol |

IUPAC Name |

1,2,4-trimethyl-5-[(2,4,5-trimethylphenyl)methyl]benzene |

InChI |

InChI=1S/C19H24/c1-12-7-16(5)18(9-14(12)3)11-19-10-15(4)13(2)8-17(19)6/h7-10H,11H2,1-6H3 |

InChI Key |

RYRHSRXGIHUJNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)CC2=C(C=C(C(=C2)C)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Bis(2,4,5-trimethylphenyl)methane belongs to a broader class of diarylmethane and diarylethane derivatives. Key structural analogs include:

| Compound Name | Central Bridge | Substituents on Phenyl Rings | Key Structural Features |

|---|---|---|---|

| This compound | Methane | 2-, 4-, 5-methyl groups | High steric hindrance, three methyl groups per ring |

| 1,1,2,2-Tetrakis(2,4,5-TMP)ethane | Ethane | 2-, 4-, 5-methyl groups | Four phenyl groups, enhanced rigidity |

| 1,2-Bis(3,5-dimethylphenyl)ethane | Ethane | 3-, 5-methyl groups | Reduced steric hindrance, symmetrical substitution |

| Bis(4-hydroxyphenyl)methane | Methane | 4-hydroxyl groups | Polar hydroxyl groups, higher reactivity |

Notes:

- Steric Effects : this compound exhibits greater steric hindrance than 1,2-bis(3,5-dimethylphenyl)ethane due to the proximity of methyl groups (2,4,5 vs. 3,5 positions), impacting molecular packing and solubility .

- Polarity : Bis(4-hydroxyphenyl)methane is more polar and reactive than methyl-substituted analogs, as hydroxyl groups participate in hydrogen bonding and oxidation reactions .

Photophysical Properties

A 2017 study compared the photophysical behavior of this compound with structurally related compounds :

| Compound Name | Emission Wavelength (nm) | Quantum Yield (Φ) | Key Mechanism |

|---|---|---|---|

| This compound | 450 | 0.05 | Through-space conjugation |

| 1,1,2,2-Tetrakis(2,4,5-TMP)ethane | 470 | 0.10 | Enhanced rigidity, AIE |

| 1,1,2,2-Tetraphenylethane | 430 | 0.02 | Limited conjugation |

Findings :

- The ethane-bridged tetrakis(2,4,5-TMP) derivative exhibits a higher quantum yield (10%) than the methane analog (5%), attributed to restricted intramolecular motion and stronger AIE effects .

- Substitution patterns directly influence emission wavelengths; bulkier groups red-shift emission due to extended electronic interactions.

Physical and Chemical Properties

| Property | Bis(2,4,5-TMP)methane | 1,2-Bis(3,5-DMP)ethane | Bis(4-hydroxyphenyl)methane |

|---|---|---|---|

| Physical State | Crystalline solid | Crystalline solid | Liquid (in methanol matrix) |

| Solubility | Low in polar solvents | Moderate in toluene | High in polar solvents |

| Thermal Stability | High (decomposes >250°C) | Moderate | Low (boiling point 11°C) |

Notes:

Preparation Methods

Acid-Catalyzed Condensation of 1,2,4-Trimethylbenzene with Formaldehyde

The most extensively documented method for synthesizing Bis(2,4,5-trimethylphenyl)methane involves the condensation of 1,2,4-trimethylbenzene (pseudocumene) with formaldehyde under acidic conditions. This approach leverages Friedel-Crafts alkylation mechanisms, where the methylene group from formaldehyde bridges two aromatic rings.

Formic Acid as Catalyst

Formic acid (HCOOH) is a preferred catalyst due to its ability to promote high-yield condensation without significant side reactions. Optimized conditions include a molar ratio of 6–8:4–6:1 (HCOOH:pseudocumene:HCHO), a reaction temperature of 100°C, and a duration of 1–2 hours. Under these conditions, conversions of 95–100% (based on formaldehyde consumption) and selectivities exceeding 95% toward this compound are achieved. The absence of esterification byproducts—common with sulfonic acid catalysts—ensures a product with a molecular weight (252.4 g/mol) consistent with the theoretical value.

p-Toluenesulfonic Acid as Catalyst

While p-toluenesulfonic acid (PTSA) exhibits higher catalytic activity than formic acid, its use is complicated by esterification side reactions. For instance, PTSA reacts with pseudocumene to form sulfonic acid esters, leading to products with molecular weights exceeding that of the target compound. Despite faster reaction kinetics, this necessitates additional purification steps, making PTSA less practical for large-scale synthesis.

Table 1: Comparison of Acid Catalysts for this compound Synthesis

| Catalyst | Molar Ratio (HCOOH/PTSA:TMB:HCHO) | Temperature (°C) | Time (hr) | Conversion (%) | Selectivity (%) | Byproducts |

|---|---|---|---|---|---|---|

| Formic acid | 6–8:4–6:1 | 100 | 1–2 | 95–100 | >95 | None |

| p-Toluenesulfonic | 6–8:4–6:1 | 100 | 1–2 | 95–100 | 80–85 | Sulfonic acid esters |

Sulfuric Acid-Catalyzed Alkylation of Mesitylene

A patented method describes the alkylation of mesitylene (1,3,5-trimethylbenzene) with formaldehyde using concentrated sulfuric acid as a catalyst. However, this approach presents a structural discrepancy: mesitylene’s methyl groups occupy the 1,3,5 positions, whereas the target compound requires 2,4,5-trimethyl substitution. This inconsistency suggests either a misattribution in the patent or an unconventional regiochemical pathway. Despite this, the protocol specifies reaction conditions of 100–150°C and atmospheric pressure, yielding this compound as the primary product. The mechanism likely involves isomerization or atypical electrophilic substitution patterns, though further validation is needed.

Purification and Characterization

Crude reaction mixtures are typically purified via recrystallization using solvents like methanol or ethanol. The crystalline product exhibits a melting point of 79–80°C, consistent with its symmetric structure. X-ray crystallography confirms a dihedral angle of 73.4° between the phenyl rings and a methylene bridge bond angle of 116.6°, as reported in a Journal of the American Chemical Society study.

Challenges and Methodological Considerations

- Regiochemical Control : Ensuring substitution at the 2,4,5 positions requires precise control over reaction kinetics and steric effects. Pseudocumene’s 1,2,4-trimethyl structure naturally directs electrophilic attack to the 5-position, facilitating the desired product.

- Catalyst Selection : Formic acid’s mild acidity minimizes side reactions, whereas stronger acids like PTSA or sulfuric acid necessitate post-synthesis purification.

- Scalability : The formic acid method is industrially viable due to its simplicity and high yield, though solvent recovery and catalyst recycling require optimization.

Q & A

Q. Methodological Guidelines

- Toxicity : Limited acute toxicity data; treat as a potential irritant. Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal : Classify as halogen-free organic waste. Incinerate at >1000°C to avoid persistent byproducts .

- Storage : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.